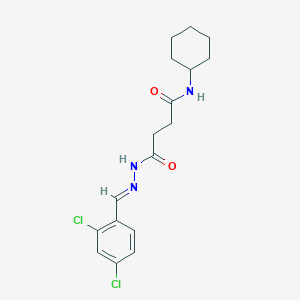
N-Cyclohexyl-3-(2,4-dichloro-benzylidene-hydrazinocarbonyl)-propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-CYCLOHEXYL-3-{N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is a complex organic compound belonging to the class of hydrazones. Hydrazones are known for their versatile applications in various fields, including medicinal chemistry, due to their ability to form stable complexes with transition metals and their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-3-{N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE typically involves the condensation reaction between a substituted hydrazine and an aldehyde or ketone. The reaction is usually carried out in solvents like ethanol, methanol, or tetrahydrofuran under reflux conditions . The reaction can be catalyzed by acids or bases to enhance the yield and reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the process. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
N-CYCLOHEXYL-3-{N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
N-CYCLOHEXYL-3-{N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: The compound has potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as an enzyme inhibitor and in drug development.
Mécanisme D'action
The mechanism of action of N-CYCLOHEXYL-3-{N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE involves its interaction with molecular targets such as enzymes and receptors. The hydrazone group can form stable complexes with metal ions, which can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation . The compound may also interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-CYCLOHEXYL-3-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE
- N-CYCLOHEXYL-3-{N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE
Uniqueness
N-CYCLOHEXYL-3-{N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is unique due to the presence of the 2,4-dichlorophenyl group, which can enhance its biological activity and stability compared to other similar compounds. The dichlorophenyl group may also contribute to its higher binding affinity to molecular targets, making it a more potent compound in various applications .
Propriétés
Formule moléculaire |
C17H21Cl2N3O2 |
|---|---|
Poids moléculaire |
370.3 g/mol |
Nom IUPAC |
N-cyclohexyl-N'-[(E)-(2,4-dichlorophenyl)methylideneamino]butanediamide |
InChI |
InChI=1S/C17H21Cl2N3O2/c18-13-7-6-12(15(19)10-13)11-20-22-17(24)9-8-16(23)21-14-4-2-1-3-5-14/h6-7,10-11,14H,1-5,8-9H2,(H,21,23)(H,22,24)/b20-11+ |
Clé InChI |
PEOXBGAXFHLGEF-RGVLZGJSSA-N |
SMILES isomérique |
C1CCC(CC1)NC(=O)CCC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
C1CCC(CC1)NC(=O)CCC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[({4-Chloro-3-[(4-chlorophenyl)carbamoyl]phenyl}sulfonyl)amino]benzoic acid](/img/structure/B11546542.png)
![3-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11546551.png)
![(1S,2S,3aR)-2-(4-methoxyphenyl)-1-[(4-methoxyphenyl)carbonyl]-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11546560.png)
![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}methanesulfonamide](/img/structure/B11546563.png)
![2-methoxy-4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B11546565.png)
![4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11546568.png)
![2,2'-{methanediylbis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(4-bromo-6-chlorophenol)](/img/structure/B11546584.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(4-fluorophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11546592.png)
![ethyl {2-methoxy-4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetate](/img/structure/B11546602.png)
![2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B11546604.png)
![(2R,3R,10bS)-3-acetyl-2-(4-fluorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B11546606.png)
![2-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}-4-nitrophenyl benzoate](/img/structure/B11546613.png)
![3-[(4-chlorophenyl)sulfanyl]-N'-[(E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene]propanehydrazide](/img/structure/B11546624.png)
![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B11546626.png)
